Dapansutrile

描述

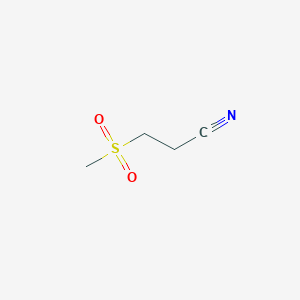

达潘舒利,也称为 3-(甲磺酰基)丙腈,是一种新型的 β-磺酰基腈化合物。它是一种口服活性的小分子,选择性地抑制 NLRP3 炎性小体,这是一种参与炎症反应的蛋白复合体。 这种化合物在治疗各种炎症性疾病方面显示出希望,包括痛风性关节炎,以及可能由炎症引起的其它疾病 .

准备方法

合成路线和反应条件

达潘舒利的合成涉及在受控条件下甲磺酰氯与丙腈的反应。该反应通常需要三乙胺等碱来中和该过程中形成的盐酸。 该反应在二氯甲烷等有机溶剂中于低温下进行,以确保产物的高产率和纯度 .

工业生产方法

达潘舒利的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流系统来保持一致的反应条件并优化产率。 最终产物通过重结晶或色谱等技术进行纯化,以达到制药应用所需的纯度水平 .

化学反应分析

反应类型

达潘舒利主要由于磺酰基和腈基的存在而发生取代反应。这些官能团使该化合物对亲核试剂和亲电试剂具有反应性。

常见试剂和条件

亲核取代: 甲醇钠或叔丁醇钾等试剂可用于用其他亲核试剂取代磺酰基。

亲电取代: 溴或氯等亲电试剂可在酸性条件下与腈基反应形成卤代衍生物.

主要产物

科学研究应用

Neurodegenerative Diseases

Parkinson's Disease

Dapansutrile is currently being investigated for its potential to treat Parkinson's disease (PD). The DAPA-PD trial aims to evaluate the safety and tolerability of this compound in patients with PD, focusing on its ability to reduce neuroinflammation in the brain, which is believed to contribute to the progression of the disease. This phase 2 clinical trial involves 36 participants and will assess the drug's efficacy over a 12-month period .

Mechanism of Action

Research indicates that this compound may protect dopamine-producing neurons by modulating neuroinflammation associated with alpha-synuclein pathology, a hallmark of PD . Preclinical studies have shown promising results in mouse models, where this compound reduced alpha-synuclein aggregates and improved motor deficits .

Metabolic Disorders

Type 2 Diabetes Mellitus

This compound is also being evaluated for its effects on type 2 diabetes mellitus (T2D) and related complications. The DAPAN-DIA study is a randomized, double-blind trial involving approximately 300 patients with T2D experiencing systemic inflammation and elevated blood glucose levels. This trial aims to assess this compound's efficacy not only in glycemic control but also in reducing inflammation and addressing cardiometabolic risks associated with diabetes .

Clinical Insights

The rationale behind using this compound in T2D stems from its ability to inhibit NLRP3 inflammasome activation, which plays a significant role in the inflammatory processes linked to insulin resistance and metabolic dysfunction .

Rheumatological Conditions

Gouty Arthritis

This compound has been tested as a treatment for gouty arthritis due to its action on interleukin-1 beta (IL-1β), which drives gout flares. In a phase 2a clinical trial, this compound demonstrated significant efficacy in reducing joint pain during gout flares, with notable reductions in patient-reported pain scores after treatment .

Preclinical Evidence

Animal studies have validated this compound's effectiveness in reducing inflammation associated with gouty arthritis by inhibiting the NLRP3 inflammasome and subsequent IL-1β activation. This mechanism has been shown to decrease neutrophil infiltration and joint swelling in mouse models .

Cancer Therapy

Combination Trials

This compound is being explored in combination with pembrolizumab for treating melanoma, aiming to enhance anti-tumor immunity through modulation of inflammatory pathways . This approach seeks to leverage this compound's immunomodulatory properties alongside established cancer therapies.

Summary of Clinical Trials

| Study Name | Condition | Phase | Participants | Key Focus |

|---|---|---|---|---|

| DAPA-PD | Parkinson's Disease | Phase 2 | 36 | Safety, tolerability, neuroinflammation reduction |

| DAPAN-DIA | Type 2 Diabetes Mellitus | Phase 2 | ~300 | Efficacy in glycemic control and inflammation |

| Gout Study | Gouty Arthritis | Phase 2a | 29 | Pain reduction during flares |

作用机制

达潘舒利通过选择性抑制 NLRP3 炎性小体发挥作用。NLRP3 炎性小体是一种蛋白复合体,当被激活时,会导致促炎细胞因子如白介素-1β 和白介素-18 的产生。达潘舒利与 NLRP3 蛋白结合,阻止其活化和随后的炎症反应。 这种抑制减少炎症并减轻与炎症性疾病相关的症状 .

相似化合物的比较

类似化合物

MCC950: 另一种选择性 NLRP3 炎性小体抑制剂,具有类似的抗炎特性。

CY-09: 一种 NLRP3 炎性小体的小分子抑制剂,结构不同,但功能类似于达潘舒利。

OLT1177: 与达潘舒利类似的 β-磺酰基腈化合物,在研究中因其抗炎作用而被使用

独特性

达潘舒利的独特之处在于其口服生物利用度和对 NLRP3 炎性小体的选择性抑制。 它在不产生明显副作用的情况下减轻炎症的能力使其成为进一步研究和开发的有希望的候选者 .

生物活性

Dapansutrile, also known as OLT1177, is an investigational oral compound that acts as a selective inhibitor of the NLRP3 inflammasome. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions, particularly gouty arthritis and heart failure. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical findings, and ongoing research.

This compound inhibits the NLRP3 inflammasome, a key component of the innate immune response that regulates the activation of pro-inflammatory cytokines such as IL-1β and IL-18. By preventing the formation of this inflammasome, this compound effectively reduces the secretion of these cytokines, thereby mitigating inflammation.

- Inflammasome Inhibition : this compound disrupts the assembly of the NLRP3 inflammasome, which is crucial for caspase-1 activation and subsequent maturation of IL-1β and IL-18 .

- Reduction of Inflammatory Markers : In preclinical models, this compound has been shown to decrease levels of inflammatory markers such as IL-6 and TNFα, contributing to its anti-inflammatory effects .

Gouty Arthritis

This compound has demonstrated significant efficacy in treating gouty arthritis through various clinical studies:

- Phase 2 Trials : A proof-of-concept trial indicated that this compound reduced joint pain and inflammation in patients with acute gout flares. Participants received varying doses (100 mg to 2000 mg) over an 8-day period, with notable improvements in pain scores reported .

| Dose Cohort | Pain Reduction (VAS) | Adverse Events |

|---|---|---|

| 100 mg/day | Moderate | None |

| 300 mg/day | Moderate | None |

| 1000 mg/day | Significant | None |

| 2000 mg/day | Significant | None |

- Safety Profile : The compound was well tolerated with no serious adverse events reported during trials, indicating its potential for safe use in chronic inflammatory conditions .

Heart Failure

In patients with heart failure with reduced ejection fraction (HFrEF), this compound showed improvements in left ventricular function and exercise capacity after a treatment period .

Preclinical Studies

This compound has been evaluated across numerous preclinical models:

- Animal Studies : Research has shown that this compound effectively reduces joint swelling and inflammatory markers in mouse models of arthritis induced by monosodium urate crystals. It also exhibited cardioprotective effects in models of ischemic reperfusion injury .

- Broad Spectrum Activity : Beyond arthritis and heart failure, this compound has shown promise in models related to asthma, multiple sclerosis, and neurodegenerative diseases like Parkinson's and Alzheimer's .

Case Studies

Case Study 1: Gout Flare Management

A clinical trial involving patients experiencing acute gout flares demonstrated that this compound significantly alleviated pain and swelling within days of administration. Patients reported a reduction in their visual analogue scale (VAS) scores from baseline to day 7.

Case Study 2: Heart Failure Improvement

In a separate trial focused on HFrEF patients, those treated with this compound exhibited improved exercise tolerance and cardiac function metrics compared to baseline measurements over a two-week period.

属性

IUPAC Name |

3-methylsulfonylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-8(6,7)4-2-3-5/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFRYKBDZNPJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336541 | |

| Record name | Dapansutrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Dapansutrile specifically inhibits the NLRP3 inflammasome and subsequent activation of IL-1β. It is currently being investigated against gout flares, joint pain and COVID-19. | |

| Record name | Dapansutrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

54863-37-5 | |

| Record name | Dapansutrile [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054863375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapansutrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dapansutrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfonyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPANSUTRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z03364G96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dapansutrile?

A1: this compound is a selective inhibitor of the nucleotide-binding domain, leucine-rich containing family, pyrin domain-containing-3 (NLRP3) inflammasome. [, , , ] This inflammasome plays a critical role in the inflammatory response by activating caspase-1, which processes the precursors of interleukin-1β (IL-1β) and IL-18 into their active forms. [, ] By inhibiting NLRP3, this compound prevents the maturation and release of these pro-inflammatory cytokines. [, , ]

Q2: What are the downstream effects of NLRP3 inhibition by this compound?

A2: By inhibiting NLRP3, this compound exerts a wide range of anti-inflammatory effects. In the context of acute gout, it reduces joint pain, tenderness, swelling, and improves mobility. [, ] In mouse models of myocardial infarction, this compound limits infarct size, preserves cardiac systolic function, and prevents diastolic dysfunction. [, ] In experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, this compound reduces functional deficits, demyelination, and the infiltration of immune cells into the spinal cord. [] In a mouse model of Alzheimer's disease, this compound rescued cognitive impairment and reduced microglial activation and amyloid plaques in the brain. []

Q3: Has this compound demonstrated efficacy in preclinical models of other diseases?

A3: Yes, research shows this compound attenuates cyclophosphamide-induced interstitial cystitis in mice, improving bladder pathology and reducing inflammation. [] It also demonstrates efficacy in a rat model of heart failure with preserved ejection fraction (HFpEF), ameliorating atrial inflammation and vulnerability to atrial fibrillation. [] In melanoma mouse models, this compound reduces tumor growth and melanoma-associated myeloid-derived suppressor cell expansion by limiting IL-1β–mediated inflammation and immunosuppression. []

Q4: What is the significance of this compound being an orally administered drug?

A4: this compound's oral bioavailability represents a significant advantage over existing therapies for conditions like acute gout. Currently, treatments like IL-1β monoclonal antibodies require injection and carry risks of immune suppression and infection. [] this compound offers a potentially safer and more convenient alternative for managing these conditions. []

Q5: What is the current status of this compound's clinical development?

A5: this compound has successfully completed Phase 1 dose escalation clinical trials, demonstrating safety at doses up to 1000 mg/day for 8 days. [] A Phase 2a proof-of-concept study in acute gout (PODAGRA I) indicated safety, tolerability, and significant clinical and inflammatory cytokine responses across various doses. [] Currently, a multicenter, randomized, double-blind Phase 2/3 trial (PODAGRA II) is underway to further evaluate this compound's efficacy and safety in acute gout patients. []

Q6: Beyond directly inhibiting NLRP3, does this compound interact with other molecular targets?

A6: While this compound primarily targets the NLRP3 inflammasome, research suggests it may also influence other molecular pathways. For instance, in chondrocytes, this compound was found to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, potentially contributing to its chondroprotective effects in osteoarthritis. [] Additionally, in a study investigating the mechanism of action of this compound in gouty arthritis using molecular docking and dynamics simulations, it was suggested that this compound might interact with protein targets such as IL-1β, IL-6, IL-17A, IL-18, MMP3, CXCL8, and TNF, highlighting its potential to exert therapeutic effects through multiple pathways. []

Q7: Are there any identified challenges or limitations associated with this compound?

A7: While promising, research on this compound is ongoing and some challenges remain. One study employing complementary target engagement and functional assays did not detect inhibition of NLRP3 by this compound. [] This discrepancy underscores the complexity of studying inflammasome modulation and the need for further investigation into this compound's precise interactions within this pathway.

Q8: What are the potential future directions for this compound research?

A8: Further research is necessary to optimize dosing regimens and thoroughly assess the long-term safety and efficacy of this compound in various inflammatory conditions. Investigating its potential in combination therapies, especially with immune checkpoint inhibitors like anti-PD-1 in cancer treatment, is another promising avenue. [] Further exploration of this compound's interactions with other molecular targets beyond NLRP3 may reveal additional therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。